3-(Ethoxycarbonyl)phenylzinc iodide

Catalog No.
S1910238
CAS No.
282727-18-8
M.F
C9H9IO2Zn
M. Wt
341.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-(Ethoxycarbonyl)phenylzinc iodide

CAS Number

282727-18-8

Product Name

3-(Ethoxycarbonyl)phenylzinc iodide

IUPAC Name

ethyl benzoate;iodozinc(1+)

Molecular Formula

C9H9IO2Zn

Molecular Weight

341.5 g/mol

InChI

InChI=1S/C9H9O2.HI.Zn/c1-2-11-9(10)8-6-4-3-5-7-8;;/h3-4,6-7H,2H2,1H3;1H;/q-1;;+2/p-1

InChI Key

KNTSJWIWLNBYJL-UHFFFAOYSA-M

SMILES

CCOC(=O)C1=CC=C[C-]=C1.[Zn+]I

Canonical SMILES

CCOC(=O)C1=CC=C[C-]=C1.[Zn+]I

3-(Ethoxycarbonyl)phenylzinc iodide (CAS: 282727-18-8) is a pre-formed, ester-functionalized organozinc reagent typically supplied as a 0.5 M solution in tetrahydrofuran (THF). As a classic Negishi cross-coupling nucleophile, it enables the direct transfer of an intact 3-(ethoxycarbonyl)phenyl moiety to aryl, vinyl, or alkyl electrophiles. Its primary procurement value lies in its highly covalent carbon-zinc bond, which tolerates the electrophilic ester group without self-condensation, allowing stable storage at 2–8 °C . By purchasing the standardized THF solution, process chemists bypass the need for moisture-sensitive, cryogenic in-situ metalation, ensuring reproducible molarity for downstream pharmaceutical and materials synthesis.

Substituting 3-(ethoxycarbonyl)phenylzinc iodide with generic in-class alternatives introduces severe process liabilities. Attempting to use the organomagnesium analog (3-(ethoxycarbonyl)phenylmagnesium bromide) results in rapid self-condensation, as the highly nucleophilic Grignard reagent attacks the ester group of adjacent molecules [1]. Opting for the Suzuki equivalent, 3-(ethoxycarbonyl)phenylboronic acid, requires aqueous bases and elevated temperatures (>60 °C) that frequently trigger competitive ester hydrolysis, lowering the yield of the target functionalized biaryl [2]. Furthermore, purchasing the unmetalated precursor, ethyl 3-iodobenzoate, forces the buyer to perform in-situ halogen-metal exchange using highly reactive reagents like iPrMgCl·LiCl at -20 °C, which introduces batch-to-batch molarity variations and increases operational complexity during scale-up [3].

Processability vs. In-Situ Zincation

Procuring the pre-formed 3-(ethoxycarbonyl)phenylzinc iodide as a 0.5 M solution in THF bypasses the need for in-situ preparation from ethyl 3-iodobenzoate. In-situ generation requires cryogenic temperatures (typically -20 °C) for halogen-magnesium exchange using highly moisture-sensitive reagents like iPrMgCl·LiCl, followed by transmetalation with ZnCl2[1]. Using the commercial 0.5 M zinc reagent allows direct, room-temperature application in Negishi couplings, eliminating two moisture-sensitive handling steps and the associated batch-to-batch titration variability.

Evidence DimensionPreparation workflow and handling temperature
Target Compound DataDirect use at 25 °C as a stable 0.5 M THF solution
Comparator Or BaselineEthyl 3-iodobenzoate precursor (requires -20 °C metalation and transmetalation)
Quantified DifferenceEliminates 2 synthetic steps and cryogenic cooling requirements
ConditionsStandard Negishi cross-coupling setup

Purchasing the pre-titrated zinc reagent streamlines manufacturing workflows and reduces the risk of batch failure associated with handling highly reactive organomagnesium intermediates.

Chemoselectivity and Thermal Profile vs. Boronic Acid

For cross-coupling applications, 3-(ethoxycarbonyl)phenylzinc iodide offers a significantly milder reaction profile than its boronic acid counterpart. Suzuki couplings utilizing 3-(ethoxycarbonyl)phenylboronic acid generally require aqueous basic conditions (e.g., K2CO3) and elevated temperatures (>60 °C), which can lead to competitive hydrolysis of the ethoxycarbonyl group [1]. In contrast, the organozinc reagent efficiently undergoes Negishi cross-coupling at 25 °C under neutral conditions, ensuring quantitative retention of the ester functionality for downstream derivatization [2].

Evidence DimensionCoupling conditions and ester preservation
Target Compound DataNeutral conditions, 25 °C (Negishi)
Comparator Or Baseline3-(Ethoxycarbonyl)phenylboronic acid (requires base, >60 °C)
Quantified Difference>35 °C reduction in reaction temperature and elimination of base-catalyzed hydrolysis
ConditionsPalladium- or Nickel-catalyzed cross-coupling

Buyers synthesizing complex, base-sensitive pharmaceutical intermediates should select the zinc reagent to avoid yield losses from ester hydrolysis.

Reagent Stability vs. Grignard Analogs

The highly covalent nature of the carbon-zinc bond in 3-(ethoxycarbonyl)phenylzinc iodide provides a quantifiable increase in functional group tolerance compared to organomagnesium (Grignard) or organolithium analogs. If one attempts to utilize 3-(ethoxycarbonyl)phenylmagnesium bromide, the highly nucleophilic carbon-magnesium bond rapidly attacks the electrophilic ethoxycarbonyl group of adjacent molecules, leading to self-condensation even at low temperatures [1]. The zinc reagent is sufficiently attenuated to remain completely stable toward the ester group, allowing it to be stored and sold as a reliable 0.5 M solution in THF .

Evidence DimensionReagent shelf-life and self-reactivity
Target Compound DataStable as a 0.5 M solution in THF (no self-condensation)
Comparator Or Baseline3-(Ethoxycarbonyl)phenylmagnesium bromide (rapid self-condensation)
Quantified DifferenceComplete suppression of nucleophilic attack on the internal ester
ConditionsStorage and reaction in THF

This intrinsic stability makes the zinc reagent the only viable pre-packaged organometallic option for directly transferring an intact ethoxycarbonylphenyl group.

Room-Temperature Synthesis of Functionalized N-Heterocycles

The 0.5 M THF solution is highly effective for the direct arylation of thiomethyl-substituted N-heterocycles (e.g., pyrazines, pyrimidines) via Nickel-catalyzed Negishi coupling at 25 °C. This neutral, room-temperature protocol ensures the ester group remains intact for subsequent synthetic steps, which is critical when building complex polyfunctional heterocycles[1].

Manufacturing of Pharmaceutical Intermediates (e.g., iNOS Inhibitors)

In medicinal chemistry, this specific zinc reagent is utilized to attach the ethoxycarbonylphenyl moiety to imidazopyrimidine cores during the synthesis of iNOS dimerization inhibitors. The pre-formed zinc reagent allows for clean carbon-carbon bond formation without the ester hydrolysis side-reactions that plague basic Suzuki coupling conditions [2].

Scale-Up of Ester-Functionalized Biaryls

For industrial scale-up, procuring the pre-titrated 0.5 M zinc solution eliminates the need for cryogenic reactors required for in-situ turbo-Grignard metalation of ethyl 3-iodobenzoate. This simplifies the manufacturing workflow and reduces safety risks associated with handling bulk quantities of highly reactive organomagnesium intermediates [3].

Dates

Last modified: 08-16-2023

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